Sarasinoside B1 Demonstrates ~3-Fold Greater Cytotoxicity Than Sarasinoside M2 Against Neuro-2a and HepG2 Cells
In a direct head-to-head comparison performed within the same study, Sarasinoside B1 (2) exhibited significantly greater cytotoxicity than sarasinoside M2 (1) against both Neuro-2a mouse neuroblastoma and HepG2 human hepatocyte carcinoma cell lines. The two compounds share an identical pentaose sugar chain (3β-O-[β-Glcp-(1→2)-β-Xylp-(1→6)-β-GlcNAcp-(1→2)-(β-GalNAcp-(1→4))-β-Xylp]) but differ in their aglycone steroidal structures: B1 has a C21H34 aglycone while M2 possesses a C21H32O aglycone containing a characteristic ether bond between C8 and C9 [1].
| Evidence Dimension | In vitro cytotoxicity (MTT-based cell viability assay, 24 h incubation for Neuro-2a; 48 h for HepG2) |
|---|---|
| Target Compound Data | B1 IC50 = 5.8 ± 0.3 μM (Neuro-2a); IC50 = 5.9 ± 1.2 μM (HepG2) [1] |
| Comparator Or Baseline | Sarasinoside M2 IC50 = 17 ± 1.6 μM (Neuro-2a); IC50 ≈ 19 μM average, n=2 (HepG2) [1] |
| Quantified Difference | B1 is approximately 2.9-fold more potent against Neuro-2a and approximately 3.2-fold more potent against HepG2 compared to M2 [1] |
| Conditions | Compounds solubilized in DMSO (final conc. 0.50% v/v); RPMI 1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin; 5% CO2 at 37°C; Cell Count Reagent SF detection at 405 nm; n=3 for Neuro-2a; n=2 for HepG2 (limited sample amount for M2) [1] |
Why This Matters
This head-to-head comparison establishes that aglycone structural differences (ether-bridged C8-C9 in M2 vs. standard C21H34 in B1) produce a ~3-fold potency differential, making B1 the preferred choice for cytotoxicity screening programs targeting Neuro-2a or HepG2 models where higher potency is desired.
- [1] Puilingi CG, Kudo Y, Cho Y, Konoki K, Yotsu-Yamashita M. A new sarasinoside congener, sarasinoside M2, from a marine sponge collected in the Solomon Islands. Biosci Biotechnol Biochem. 2017;81(2):222-225. DOI: 10.1080/09168451.2016.1246172. PMID: 27760495. View Source
